7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide
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Overview
Description
7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic organic compound Its structure includes an indolizine ring system, which is a bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indolizine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: Methoxy, oxo, and carboxamide groups can be introduced through specific reactions such as methylation, oxidation, and amidation, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indolizine ring.
Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indolizine ring or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of the indolizine ring system suggests it might interact with biological targets, possibly serving as a lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its functional groups might impart specific properties that are useful in various industrial applications.
Mechanism of Action
The mechanism of action of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Indolizine Derivatives: Compounds with similar indolizine ring structures.
Methoxy-Substituted Compounds: Molecules with methoxy groups that might have similar chemical properties.
Carboxamide-Containing Compounds: Compounds with carboxamide groups that could have comparable biological activities.
Uniqueness
The uniqueness of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide lies in its specific combination of functional groups and the indolizine ring system
Properties
IUPAC Name |
7-methoxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-11-5-3-6-12(9-11)18-17(21)16-13-7-4-8-19(13)15(20)10-14(16)22-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCPBNVOYRCWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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